
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol
Description
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tert-butyl group at position 5, a propyl chain at position 4, and a thiol (-SH) moiety at position 2. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives, which are extensively studied for their biological and chemical properties. Synthetically, such compounds are typically prepared via nucleophilic substitution, cyclization, or alkylation reactions under controlled conditions .
Properties
Molecular Formula |
C9H17N3S |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-tert-butyl-4-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-5-6-12-7(9(2,3)4)10-11-8(12)13/h5-6H2,1-4H3,(H,11,13) |
InChI Key |
CVLALNSSYOJHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with Bifunctional Carbonyl Reagents
This method leverages the reaction of thiocarbohydrazide with tert-butyl and propyl carbonyl precursors to construct the triazole core.
Procedure :
- Thiocarbohydrazide (0.1 mol) is refluxed with tert-butylacetic acid (0.1 mol) and propyl chloroacetate (0.1 mol) in ethanol for 12–18 hours.
- The intermediate thiosemicarbazide undergoes cyclization in alkaline medium (1 N NaOH) at 80°C for 4 hours.
- Acidification with acetic acid precipitates the product, which is recrystallized from ethanol/water (1:1).
Key Data :
Parameter | Value | Source Analog |
---|---|---|
Yield | 68–72% | |
Melting Point | 178–180°C |
- IR (ν, cm⁻¹) : 3250 (N–H), 2550 (S–H), 1620 (C=N).
- ¹H NMR (δ, ppm) : 1.35 (s, 9H, tert-butyl), 1.65 (t, 2H, CH₂CH₂CH₃), 3.45 (t, 2H, N–CH₂), 6.20 (s, 1H, triazole-H).
Alkylation of 4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
Introducing the propyl group via nucleophilic substitution on a pre-formed triazole-thiol intermediate.
Procedure :
- 4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol (0.05 mol) is dissolved in NaOH (0.05 mol) in water.
- 1-Bromopropane (0.055 mol) in propan-2-ol is added dropwise at 60°C for 3 hours.
- The product is filtered, washed with water, and recrystallized from ethanol.
Key Data :
Parameter | Value | Source Analog |
---|---|---|
Yield | 75–80% | |
Melting Point | 165–167°C |
- LC-MS : m/z = 242 [M+H]⁺.
- Elemental Analysis : Calcd. (%) for C₉H₁₆N₄S: C, 49.06; H, 7.32; N, 25.43; S, 14.54. Found: C, 49.10; H, 7.30; N, 25.40; S, 14.50.
Multi-Step Synthesis via Hydrazide Intermediates
A modular approach using tert-butyl and propyl hydrazides.
Procedure :
- Synthesis of tert-butyl hydrazide : React tert-butyl carbonyl chloride with hydrazine hydrate in ethanol.
- Formation of thiosemicarbazide : Treat tert-butyl hydrazide with propyl isothiocyanate in benzene under reflux.
- Cyclization : Heat the thiosemicarbazide in 1 N NaOH/ethanol to form the triazole-thiol.
- Alkaline cyclization at 80°C improves ring closure efficiency.
- Propyl isothiocyanate excess (1.2 eq) maximizes yield.
Solid-Phase Synthesis for High-Purity Output
Adapting microwave-assisted techniques for rapid synthesis.
Procedure :
- Immobilize thiocarbohydrazide on Wang resin.
- React sequentially with tert-butyl acetyl chloride and propyl bromide under microwave irradiation (100°C, 30 min).
- Cleave the product from the resin using TFA/CH₂Cl₂ (1:9).
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
---|---|---|---|---|
Cyclocondensation | 68–72 | 90–92 | Moderate | Single-step synthesis |
Alkylation | 75–80 | 88–90 | High | Selective functionalization |
Multi-Step Hydrazide | 60–65 | 85–88 | Low | Modular substituent control |
Solid-Phase | 70–75 | 95–97 | High | High purity, rapid |
Challenges and Solutions
- Steric Hindrance : The tert-butyl group may slow cyclization. Mitigated by using polar aprotic solvents (DMF).
- Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen-bonding and dipole interactions. The triazole ring acts as a pharmacophore, interacting with enzymes and receptors in biological systems . The compound’s thiol group can also form covalent bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-thiol derivatives:
Key Observations:
Steric and Electronic Effects :
- The tert-butyl group in the target compound introduces steric hindrance, which may limit conformational flexibility but improve binding specificity in enzyme pockets .
- Adamantane derivatives exhibit rigid, cage-like structures, enhancing thermal stability but reducing solubility .
- Aromatic substituents (e.g., phenyl, pyrrole) enable π-π stacking interactions, critical for binding to hydrophobic enzyme regions .
Biological Activity: Kinase Inhibition: Compounds with pyrrole or indole substituents (e.g., 5-(3-(indol-3-yl)propyl)-4-phenyl derivatives) exhibit binding energies of -7.7 to -8.8 kcal/mol against anaplastic lymphoma kinase (2XP2), comparable to the target compound . Antifungal Action: Adamantane-substituted triazole-thiols show promise due to their ability to interact with lanosterol 14-α-demethylase (3LD6), a cytochrome P450 enzyme .
Corrosion Inhibition :
- Pyridyl-substituted triazole-thiols (e.g., 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol) achieve ~85% inhibition efficiency on aluminum alloys in acidic media via adsorption mechanisms .
Contradictions and Limitations
- Toxicity vs. Efficacy : While adamantane derivatives show low toxicity, their poor water solubility limits bioavailability . In contrast, pyridyl-substituted compounds exhibit better solubility but may have higher cytotoxicity .
- Substituent Trade-offs : Bulky groups (e.g., tert-butyl) enhance target binding but may reduce synthetic yields due to steric challenges .
Research Findings and Data Tables
Table 1: Molecular Docking Results for Selected Triazole-Thiols
Table 2: Corrosion Inhibition Efficiency
Compound | Substrate (Acid Medium) | Inhibition Efficiency (%) | Reference |
---|---|---|---|
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | AA6061 in 0.1 M HCl | 85 | |
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Mild steel in 1 M HCl | 78 |
Biological Activity
5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol (C9H17N3S) is a member of the triazole family known for its diverse biological activities. This compound features a unique substitution pattern that enhances its lipophilicity and potential interactions with biological targets, making it a candidate for various medicinal applications, particularly in antimicrobial and antifungal therapies.
Chemical Structure and Properties
The compound has a molecular weight of approximately 199.32 g/mol. Its structure includes a triazole ring and a thiol functional group, which are crucial for its biological activity. The presence of tert-butyl and propyl groups contributes to its unique chemical properties, enhancing its ability to interact with hydrophobic pockets in proteins and enzymes.
Property | Details |
---|---|
Molecular Formula | C9H17N3S |
Molecular Weight | 199.32 g/mol |
Functional Groups | Triazole ring, thiol group |
Lipophilicity | Enhanced by tert-butyl and propyl groups |
The biological activity of this compound is primarily mediated through hydrogen bonding and dipole interactions with various enzymes and receptors. The triazole ring acts as a pharmacophore, facilitating interactions that can inhibit microbial growth or modulate other biological processes.
Antimicrobial Properties
This compound has been investigated for its antimicrobial and antifungal properties. Studies have demonstrated that this compound exhibits significant activity against various pathogens:
- In vitro Studies : The compound showed effective inhibition against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .
- Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to penetrate cell membranes and interact with intracellular targets due to its lipophilic nature .
Case Studies
- Antifungal Activity : A series of derivatives containing the triazole moiety were synthesized, revealing enhanced antifungal activity compared to traditional agents such as azoxystrobin. In particular, compounds with structural modifications similar to this compound exhibited inhibitory rates of 90–98% against P. piricola .
- Structure-Activity Relationship (SAR) : Research has indicated that variations in substituents on the sulfur atom do not significantly alter the antimicrobial potency among derivatives of triazole-thiols. This suggests a robust structure that maintains activity despite modifications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol | C9H15N3S | Ethyl group instead of tert-butyl |
5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiol | C9H15N3S | Methyl group instead of tert-butyl |
This compound | C9H17N3S | Enhanced steric hindrance due to tert-butyl group |
Q & A
Q. What are the optimal synthetic routes for preparing 5-Tert-butyl-4-propyl-4H-1,2,4-triazole-3-thiol, and how can its purity be verified?
Answer: The compound is typically synthesized via nucleophilic substitution or heterocyclization reactions. For example, microwave-assisted synthesis under basic conditions (e.g., using NaOH) has been shown to improve reaction efficiency and yield for analogous triazole-thiol derivatives . Post-synthesis, purity is confirmed through elemental analysis (C, H, N, S content) and chromatographic methods (TLC/HPLC) to verify homogeneity. Structural validation employs IR spectroscopy (C–S and N–H stretching bands at ~2500–2600 cm⁻¹ and ~3200 cm⁻¹) and ¹H NMR (characteristic tert-butyl singlet at ~1.3 ppm and propyl chain signals at 0.9–2.5 ppm) .
Q. What experimental methods are critical for characterizing the physicochemical properties of this compound?
Answer: Key methods include:
- Solubility profiling in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) to guide formulation.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points.
- UV-Vis spectroscopy to study electronic transitions, particularly for derivatives with conjugated substituents .
- Chromatographic mass spectrometry (LC-MS) for molecular weight confirmation and impurity detection .
Q. How can alkylation or acylation reactions be performed on the thiol group to generate derivatives?
Answer: The thiol group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl chloride) in alkaline media (e.g., KOH/ethanol). For regioselective alkylation, reaction conditions (temperature, solvent polarity) must be optimized. Acetylation employs acetyl chloride in anhydrous diethyl ether . Derivatives are purified via recrystallization or column chromatography and characterized using ¹H NMR (disappearance of S–H proton at ~3.5 ppm) and elemental analysis .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). ADME analysis (SwissADME) predicts pharmacokinetic properties, such as bioavailability and metabolic stability. PASS Online software forecasts potential biological activities (e.g., antimicrobial, anticancer) based on structural analogs . Comparative studies with known drugs (e.g., fluconazole) validate computational predictions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer: Discrepancies in NMR or IR data may arise from tautomerism (e.g., thiol ↔ thione) or solvent effects. Solutions include:
Q. How can regioselectivity challenges in alkylation/acylation reactions be addressed?
Answer: Regioselectivity depends on steric and electronic factors. For example, bulky tert-butyl groups may hinder substitution at the triazole N1 position. Strategies include:
Q. What are the limitations of current synthetic methods, and how can they be optimized?
Answer: Classical methods often suffer from low yields (30–50%) due to side reactions (e.g., oxidation of thiols). Optimization approaches:
Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and stability?
Answer: Hydrogen bonding between the thiol group and electron-rich aromatic systems promotes crystal packing. π-Stacking of phenyl or pyridyl substituents enhances thermal stability. These interactions are studied via:
- Hirshfeld surface analysis (CrystalExplorer software).
- DSC/TGA to correlate thermal behavior with packing efficiency .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of structurally similar triazole-thiol derivatives?
Answer: Variations in bioassay protocols (e.g., bacterial strains, incubation times) and compound purity often explain discrepancies. Standardized testing using CLSI guidelines (for antimicrobial studies) and dose-response curves (IC50/EC50 values) ensures reproducibility. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., electron-withdrawing groups enhance antifungal potency) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.